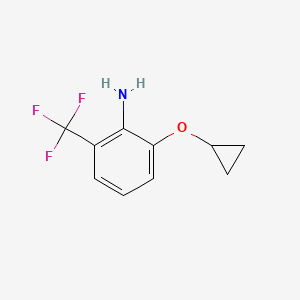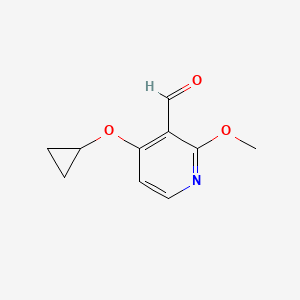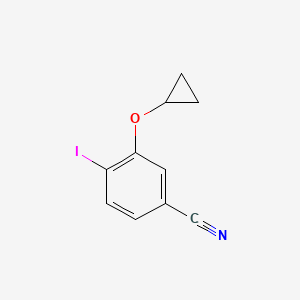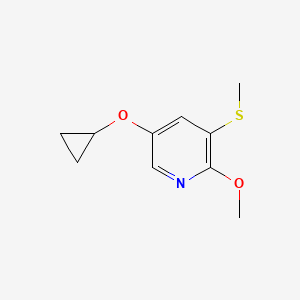
2-Cyclopropoxy-6-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to an aniline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropoxy-6-(trifluoromethyl)aniline involves several stepsThe reaction conditions typically involve the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Cyclopropoxy-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups on the aniline ring are replaced by other groups. .
Scientific Research Applications
2-Cyclopropoxy-6-(trifluoromethyl)aniline is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and trifluoromethyl groups contribute to its unique binding properties, affecting the activity of the target molecules. Detailed studies are required to fully elucidate the pathways involved .
Comparison with Similar Compounds
2-Cyclopropoxy-6-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
3-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group attached to the aniline ring but lacks the cyclopropoxy group.
2,6-Dibromo-4-(trifluoromethyl)aniline: This compound has bromine atoms in place of the cyclopropoxy group, leading to different chemical properties.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(9(7)14)15-6-4-5-6/h1-3,6H,4-5,14H2 |
InChI Key |
PZIJPTZMNRRMII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-nitro-N'-[(2E)-4-phenylbutan-2-ylidene]benzohydrazide](/img/structure/B14810749.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B14810753.png)

![rac-(1S,4R,7S)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B14810768.png)


![ethyl (2E)-4-oxo-4-[(4-phenoxyphenyl)amino]but-2-enoate](/img/structure/B14810780.png)
![4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B14810793.png)
![N'-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B14810808.png)
![(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid](/img/structure/B14810816.png)

